Cas no 66937-53-9 (tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate)

tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate 化学的及び物理的性質
名前と識別子
-
- Glycine, N-[2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate
- AKOS013283320
- EN300-299773
- SCHEMBL11657218
- 66937-53-9
- tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate
-
- MDL: MFCD19617130
- インチ: InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7-10-5-6-13-4/h10H,5-7H2,1-4H3
- InChIKey: BJZHDEFBBNFGTI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.11365002Da
- どういたいしつりょう: 205.11365002Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299773-0.25g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 0.25g |
$591.0 | 2025-03-19 | |
Enamine | EN300-299773-2.5g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 | |
Enamine | EN300-299773-0.1g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 0.1g |
$565.0 | 2025-03-19 | |
Enamine | EN300-299773-10g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 10g |
$2762.0 | 2023-09-06 | ||
Enamine | EN300-299773-5.0g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 5.0g |
$1862.0 | 2025-03-19 | |
Enamine | EN300-299773-1.0g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 1.0g |
$642.0 | 2025-03-19 | |
Enamine | EN300-299773-1g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 1g |
$642.0 | 2023-09-06 | ||
Enamine | EN300-299773-0.05g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 0.05g |
$539.0 | 2025-03-19 | |
Enamine | EN300-299773-0.5g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 0.5g |
$616.0 | 2025-03-19 | |
Enamine | EN300-299773-10.0g |
tert-butyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate |
66937-53-9 | 95.0% | 10.0g |
$2762.0 | 2025-03-19 |
tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate 関連文献
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetateに関する追加情報
Introduction to tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate (CAS No. 66937-53-9)
Tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate, identified by its Chemical Abstracts Service (CAS) number 66937-53-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural motif, exhibits potential applications in the synthesis of bioactive molecules and has been the subject of recent studies exploring its pharmacological properties.
The molecular structure of tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate consists of a tert-butyl group attached to an acetate moiety, which is further linked to a secondary amine derived from a 2-(methylsulfanyl)ethyl chain. This configuration imparts distinctive chemical reactivity, making it a valuable intermediate in the development of novel therapeutic agents. The presence of both a methylsulfanyl group and an amine functionality allows for diverse functionalization pathways, enabling chemists to tailor its properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural features. Studies have indicated that molecules containing secondary amines and sulfur-containing groups often exhibit significant biological activity. For instance, derivatives of this class have been investigated for their potential role in modulating enzyme activity and interacting with biological targets. The tert-butyl group enhances the lipophilicity of the compound, which can be advantageous for improving oral bioavailability and membrane permeability.
One of the most compelling aspects of tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize analogs with enhanced pharmacokinetic profiles or improved target specificity. The flexibility offered by its structural framework allows for the exploration of various chemical modifications, including halogenation, alkylation, and acylation, which can fine-tune its biological activity.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate. Molecular modeling techniques enable researchers to predict binding interactions with biological targets with high precision, thereby guiding the design of more effective drug candidates. These computational approaches have been particularly valuable in identifying lead compounds for further optimization.
The synthesis of tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies to manipulate functional groups effectively. The use of advanced catalytic systems has also improved the efficiency of these synthetic processes, reducing reaction times and minimizing waste.
From a regulatory perspective, tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate (CAS No. 66937-53-9) is subject to standard chemical safety protocols. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed to ensure safety in laboratory and industrial settings. These include using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP).
The future prospects for tert-butyl 2-{2-(methylsulfanyl)ethylamino}acetate are promising, with ongoing research suggesting its potential in various therapeutic areas. Its unique structural features make it an attractive candidate for further investigation into drug discovery programs targeting neurological disorders, inflammatory conditions, and infectious diseases. As our understanding of biological mechanisms continues to evolve, compounds like this are likely to play a crucial role in developing next-generation therapeutics.
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